9-Octadecen-1-amine, hydrofluoride
Overview
Description
9-Octadecen-1-amine, also known as (Z)-octadec-9-enylamine or oleylamine, is a linear unsaturated primary amine . It is widely used in nanomaterial and metal-halide perovskite synthesis .
Molecular Structure Analysis
The molecular formula of 9-Octadecen-1-amine is C18H37N . Unfortunately, the specific 3D structure or 2D Mol file for 9-Octadecen-1-amine, hydrofluoride is not available in the searched resources.Scientific Research Applications
Synthesis Techniques
Synthesis of Phosphorylethanolamine : A method was developed for synthesizing octadecyl-2-octadecenoyl-sn-glycerol-3-phosphorylethanolamine, starting from 1-0-octadecen-9'-ylglycerol, which involves enzymatic reactions and tritiation processes (Paltauf, 1976).
Chemical Interactions Study : FT-i.r. spectroscopy was used to study the interactions of cis-9-octadecenylamine in solutions and on sodium nitrite particles, revealing insights into hydrogen bonding and other intermolecular interactions (Ganguly, 1989).
Chemical Synthesis and Catalysis
Olefin Metathesis for Organic Synthesis : The olefin metathesis reaction was applied to synthesize civetone and macrolides using diethyl 9-octadecene-1,18-dioate, demonstrating a significant potential in organic synthesis (Tsuji & Hashiguchi, 1980).
Inhibition of Oleamide Hydrolase : The study focused on the hydrolysis inhibition of oleamide, a sleep-inducing lipid, where 9-octadecenamide played a crucial role, showing its potential in the study of biological signaling molecules (Patterson et al., 1996).
Material Science and Nanotechnology
Functionalization of Carbon Nanotubes : The functionalization of single-walled carbon nanotubes (SWCNTs) using various amines, including octadecylamine, was explored, which is significant for altering solubility properties and potential applications in nanotechnology (Gabriel et al., 2006).
- fluidic Devices**: Poly(methyl methacrylate) and poly(carbonate) surfaces were chemically modified for microfluidic system applications. This involved a reaction with α,ω-diaminoalkanes, demonstrating the use of 9-octadecen-1-amine, hydrofluoride for modifying surfaces to tailor interfacial properties (Soper et al., 2002).
- Modification of Polymer Films : Poly(octadecene-alt-maleic anhydride) films were modified using different functional amines, indicating the potential use of 9-octadecen-1-amine, hydrofluoride in the covalent immobilization of proteins on surfaces (Schmidt et al., 2003).
Environmental and Health Applications
- Oil/Water Separation : A hydrophobic material based on 9-octadecenoic acid grafted graphene was developed for efficient oil/water separation. This showcases the environmental application of 9-octadecen-1-amine, hydrofluoride in cleaning up oil spills or removing oil contaminants from water (Alghunaimi et al., 2019).
Safety And Hazards
9-Octadecen-1-amine, hydrofluoride is classified under several hazard categories including acute toxicity, aspiration hazard, specific target organ toxicity (single and repeated exposure), skin corrosion, and hazardous to the aquatic environment . It may cause respiratory irritation, severe skin burns, eye damage, and damage to organs through prolonged or repeated exposure .
Future Directions
Oleylamine is widely used in nanomaterial and metal-halide perovskite synthesis . Future directions could involve further purification of oleylamine to eliminate impurity luminescence, increase lead halide solubility or complexation to form clear solutions, slow formation of a suspension even at elevated temperatures, and allow nanocrystals to be selectively precipitated before lead chloride during washing .
properties
IUPAC Name |
(E)-octadec-9-en-1-amine;hydrofluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37N.FH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h9-10H,2-8,11-19H2,1H3;1H/b10-9+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSCPWWHMSCFOV-RRABGKBLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCN.F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCN.F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1838-19-3 (Parent) | |
Record name | Dectaflur [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036505836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7073484 | |
Record name | 9-Octadecen-1-amine, hydrofluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dectaflur | |
CAS RN |
36505-83-6 | |
Record name | Dectaflur [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036505836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Octadecen-1-amine, hydrofluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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